molecular formula C22H25NO3 B14228196 Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- CAS No. 551963-73-6

Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-

Cat. No.: B14228196
CAS No.: 551963-73-6
M. Wt: 351.4 g/mol
InChI Key: BXFHWDZTILXQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- is a complex organic compound with a unique structure that includes a benzamide core substituted with methoxy, methyl, and cyclopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- typically involves multi-step organic reactions. One common route starts with the preparation of 3-methoxy-2-methylbenzoic acid, which is then reacted with cyclopentylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new benzamide derivatives with different functional groups.

Scientific Research Applications

Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its derivatives may exhibit pharmacological properties that can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 3-methoxy-N-methyl-: This compound has a similar structure but lacks the cyclopentyl and additional methyl groups.

    2,3-Dimethoxybenzamide: This compound has two methoxy groups and is used in similar applications.

    3-Acetoxy-2-methylbenzamide: This compound has an acetoxy group instead of a methoxy group.

Uniqueness

Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the specific arrangement of functional groups make it a valuable compound for various research and industrial applications.

Properties

CAS No.

551963-73-6

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]benzamide

InChI

InChI=1S/C22H25NO3/c1-15-8-6-9-17(14-15)20(24)22(12-4-5-13-22)23-21(25)18-10-7-11-19(26-3)16(18)2/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25)

InChI Key

BXFHWDZTILXQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.